molecular formula C18H13N3O B2368145 4-Methyl-2-(8-quinolinyl)-1-phthalazinone CAS No. 479577-82-7

4-Methyl-2-(8-quinolinyl)-1-phthalazinone

Cat. No. B2368145
CAS RN: 479577-82-7
M. Wt: 287.322
InChI Key: XMYSTRUFPKBWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(8-quinolinyl)-1-phthalazinone, also known as MQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Antimicrobial Properties

4-Methyl-2-(8-quinolinyl)-1-phthalazinone derivatives have been studied for their antimicrobial properties. In a study, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole with this compound showed activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans, C. parapsilosis). The derivatives with a 1,3,4-thiadiazole ring displayed higher antimicrobial activity against B. subtilis and fungi compared to other synthesized compounds (Önkol et al., 2008).

Application in Fluorescence Microscopy

Phthalazinone derivatives, including 4-Methyl-2-(8-quinolinyl)-1-phthalazinone, have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. These derivatives have been used in cell imaging and demonstrated excellent performance in two-photon microscopic imaging of mouse brain slices, highlighting their potential in biological imaging applications (Yang et al., 2016).

Synthesis of Novel Derivatives

The synthesis of new derivatives of 4-Methyl-2-(8-quinolinyl)-1-phthalazinone for various applications has been explored. For instance, the synthesis of new substituted 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives was reported, which are potentially useful in medicinal chemistry and pharmaceutical research (Liu et al., 2017).

Anticancer Potential

Research has also been conducted on synthesizing biologically active phthalazinone derivatives, including 4-Methyl-2-(8-quinolinyl)-1-phthalazinone, with expected anticancer activity. This highlights the compound's potential use in developing new anticancer agents (Rayes et al., 2019).

properties

IUPAC Name

4-methyl-2-quinolin-8-ylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYSTRUFPKBWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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